1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
Fmoc-Leu-Pro-OH: is a compound used in peptide synthesis. It consists of three components: fluorenylmethyloxycarbonyl (Fmoc), leucine (Leu), and proline (Pro). The Fmoc group is a protecting group used to shield the amino group during peptide synthesis, allowing for the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-Pro-OH typically involves the following steps:
Industrial Production Methods: Industrial production of Fmoc-Leu-Pro-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-Leu-Pro-OH can undergo oxidation reactions, particularly at the proline residue.
Reduction: Reduction reactions can target the Fmoc group, leading to its removal.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of proline.
Reduction: Deprotected leucine-proline dipeptide.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Fmoc-Leu-Pro-OH is widely used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides. It serves as a building block for synthesizing various peptides and proteins .
Biology: In biological research, Fmoc-Leu-Pro-OH is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs .
Medicine: Fmoc-Leu-Pro-OH is utilized in the synthesis of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and hormone analogs .
Industry: In the industrial sector, Fmoc-Leu-Pro-OH is used in the production of cosmetic peptides, agricultural peptides, and peptide-based materials .
Mechanism of Action
Mechanism: The Fmoc group protects the amino group of leucine during peptide synthesis. The protection is achieved by forming a stable carbamate linkage, which prevents unwanted side reactions .
Molecular Targets and Pathways: The primary target of Fmoc-Leu-Pro-OH is the amino group of leucine. The Fmoc group is removed by base-catalyzed cleavage, typically using piperidine, to expose the free amino group for further peptide elongation .
Comparison with Similar Compounds
Fmoc-Leu-OH: Similar to Fmoc-Leu-Pro-OH but lacks the proline residue.
Fmoc-Pro-OH: Contains the Fmoc-protected proline but lacks leucine.
Fmoc-Gly-OH: Contains glycine instead of leucine or proline.
Uniqueness: Fmoc-Leu-Pro-OH is unique due to the presence of both leucine and proline residues, which provide specific structural and functional properties in peptide synthesis. The combination of these residues allows for the synthesis of peptides with unique sequences and properties .
Properties
Molecular Formula |
C26H30N2O5 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31) |
InChI Key |
FITYSLDOLQCIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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